molecular formula C11H14Cl2FNO B3229926 (R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride CAS No. 1289584-83-3

(R)-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride

Cat. No.: B3229926
CAS No.: 1289584-83-3
M. Wt: 266.14 g/mol
InChI Key: NNHCHEIEZLGRTC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a 2-chloro-6-fluoro-benzyloxy group, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the 2-chloro-6-fluoro-benzyloxy intermediate. This can be achieved through the reaction of 2-chloro-6-fluorobenzyl alcohol with an appropriate base, such as sodium hydride, in the presence of a suitable solvent like dimethylformamide (DMF).

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be accomplished by reacting the benzyloxy intermediate with ®-pyrrolidine in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt of the compound is formed by treating the resulting product with hydrochloric acid in an appropriate solvent, such as ethanol.

Industrial Production Methods

Industrial production of ®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, utilizing industrial-grade reagents and solvents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride
  • 5,7-Bis-(2-chloro-6-fluoro-benzyloxy)-2-phenyl-chromen-4-one

Uniqueness

®-3-(2-Chloro-6-fluoro-benzyloxy)-pyrrolidine hydrochloride stands out due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3R)-3-[(2-chloro-6-fluorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCHEIEZLGRTC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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